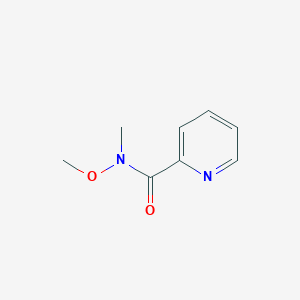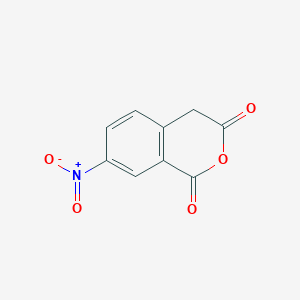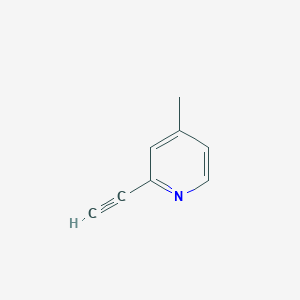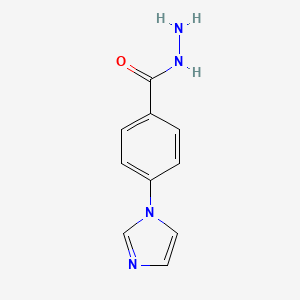
Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Descripción general
Descripción
“Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H6Cl2N2O3 . It is a solid substance and has a molecular weight of 237.04 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6Cl2N2O3/c1-13-4-3 (6 (12)14-2)10-7 (9)11-5 (4)8/h1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 237.04 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Antiviral Activity
Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate derivatives have been explored for their antiviral properties. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 showed varying inhibitory activities against DNA viruses such as herpes simplex virus and cytomegalovirus. However, several derivatives exhibited significant antiretroviral activity, particularly against retrovirus replication in cell culture, demonstrating their potential in antiviral research (Hocková et al., 2003).
Synthetic Chemistry
In the field of synthetic chemistry, this compound serves as an important intermediate for various compounds. Studies have detailed its use in the synthesis of anticancer drugs, demonstrating the compound's significance in pharmaceutical development (Guo Lei-ming, 2012). Another study focused on the efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, highlighting the versatility of such intermediates in producing compounds with potential therapeutic applications (Morgentin et al., 2009).
Photochemical Reactions
This compound and its derivatives have been studied in photochemical reactions, providing insights into methylation and methoxylation processes. Such studies contribute to a deeper understanding of reaction mechanisms and the development of novel photochemical synthesis methods (Sugiyama et al., 1981).
Antimicrobial Properties
Research into the antimicrobial properties of this compound derivatives has shown promising results. Novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, derived from similar intermediates, exhibited significant antibacterial and antifungal activities, underscoring the potential of these compounds in developing new antimicrobial agents (Shastri, 2019).
Safety and Hazards
“Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O3/c1-13-4-3(6(12)14-2)10-7(9)11-5(4)8/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKWCOJJOVQDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467864 | |
| Record name | Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878650-31-8 | |
| Record name | Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)












